Product packaging for Silane, (2-ethoxyethoxy)trimethyl-(Cat. No.:CAS No. 16654-45-8)

Silane, (2-ethoxyethoxy)trimethyl-

Cat. No.: B102832
CAS No.: 16654-45-8
M. Wt: 162.3 g/mol
InChI Key: QXFMGPZJCKOKTK-UHFFFAOYSA-N
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Description

Silane, (2-ethoxyethoxy)trimethyl- (CAS 16654-45-8) is an organosilicon compound with the molecular formula C7H18O2Si and a molecular weight of 162.30 g/mol . This compound features a hydrolytically active silicon atom bonded to three methyl groups and a 2-ethoxyethoxy functional group, a structure that defines its utility as a versatile reagent and potential silane coupling agent in research . In material science, organosilanes like this are fundamental for creating interfaces between organic and inorganic phases. The alkoxy group on silicon is susceptible to hydrolysis, forming reactive silanols that can condense with silanol groups on surfaces such as glass, silica, or metals to form stable covalent bonds . This mechanism is crucial for applications such as surface modification to alter adhesion and wetting properties, the development of specialized sealants and coatings, and the synthesis of hybrid organic-inorganic materials and silsesquioxanes . With a calculated logP (logPoct/wat) of 1.87, this silane exhibits moderate hydrophobicity, influencing its compatibility and behavior in different solvent systems . Researchers value this compound for its role in mediating adhesion and tailoring the properties of composite materials. This product is intended For Research Use Only and is strictly not for personal, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H18O2Si B102832 Silane, (2-ethoxyethoxy)trimethyl- CAS No. 16654-45-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16654-45-8

Molecular Formula

C7H18O2Si

Molecular Weight

162.3 g/mol

IUPAC Name

2-ethoxyethoxy(trimethyl)silane

InChI

InChI=1S/C7H18O2Si/c1-5-8-6-7-9-10(2,3)4/h5-7H2,1-4H3

InChI Key

QXFMGPZJCKOKTK-UHFFFAOYSA-N

SMILES

CCOCCO[Si](C)(C)C

Canonical SMILES

CCOCCO[Si](C)(C)C

Synonyms

(2-Ethoxyethoxy)trimethylsilane

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 2 Ethoxyethoxy Trimethylsilane and Analogous Polyether Functionalized Silanes

Direct Synthesis Approaches to Organoalkoxysilanes

The formation of the silicon-carbon bond and the introduction of alkoxy groups are fundamental steps in the synthesis of compounds like (2-ethoxyethoxy)trimethylsilane. Two prominent methods for achieving this are catalytic hydrosilylation and organomagnesium-based synthesis.

Catalytic Hydrosilylation Reactions

Catalytic hydrosilylation is a versatile and widely employed method for the synthesis of organosilicon compounds. researchgate.net This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond (C=C). nih.gov The process is typically catalyzed by transition metal complexes, with platinum-based catalysts like Karstedt's catalyst being particularly common and effective. mdpi.comresearchgate.net

In the context of synthesizing polyether-functionalized silanes, an olefin-terminated polyether, such as an allyl polyether, is reacted with a hydrosilane. researchgate.net For instance, the reaction of an allyl polyether with heptamethylhydrotrisiloxane in the presence of a rhodium(I) complex catalyst can produce the corresponding silicone polyether with high yield and selectivity. researchgate.net The reaction can be carried out in an open system as the substrates are not sensitive to moisture, which simplifies the synthesis process. mdpi.com This method allows for the direct attachment of a polyether chain to a silicon atom, leading to the formation of compounds structurally analogous to (2-ethoxyethoxy)trimethylsilane.

The efficiency and outcome of the hydrosilylation reaction can be influenced by the choice of catalyst and reaction conditions. While platinum complexes are widely used, research has also explored the use of other catalysts, including those based on rhodium, iridium, nickel, and other transition metals. researchgate.netdntb.gov.ua

Organomagnesium Methods for Alkoxysilane Synthesis

Organomagnesium compounds, specifically Grignard reagents, provide another important route for the synthesis of organosilanes. gelest.com This method involves the reaction of a Grignard reagent (R-MgX) with a silicon compound containing a leaving group, typically a halide or an alkoxide. gelest.com For the synthesis of alkoxysilanes, a common precursor is a chlorosilane or another alkoxysilane like tetraethoxysilane (TEOS). researchgate.net

The Grignard reaction can be used to introduce organic groups onto the silicon atom. For instance, ethyl-substituted silanes can be synthesized from the reaction of ethylmagnesium bromide with tetraethoxysilane or ethyltrichlorosilane. researchgate.netacs.org The reaction conditions, such as the mode of addition (normal or reverse), can be controlled to favor either full or partial substitution of the leaving groups on the silicon atom. gelest.com

A notable development in this area is the direct reaction of a chlorosilane with an alcohol in the presence of metallic magnesium. google.com In this "in situ" neutralization process, the hydrogen chloride generated during the esterification is consumed by the magnesium, forming magnesium chloride. google.com This approach is advantageous as it utilizes readily available and relatively inexpensive starting materials. google.com

Functionalization Strategies for Silane-Based Materials

(2-Ethoxyethoxy)trimethylsilane and similar alkoxysilanes are frequently used to modify the surfaces of various materials and to synthesize functional polymers. The alkoxy groups on the silicon atom are key to this functionality, as they can undergo hydrolysis and condensation reactions to form stable siloxane bonds (Si-O-Si) with surfaces or other silane (B1218182) molecules.

Synthesis of Trimethyl Ethoxysilane (B94302) Functionalized Core-Shell Magnetic Nanosorbents

A significant application of alkoxysilanes is in the surface modification of nanoparticles to create functional materials for specific applications. For example, trimethyl ethoxysilane has been used to functionalize core-shell magnetic nanosorbents (Fe3O4@SiO2). nih.govmdpi.comresearchgate.net

The synthesis of these nanosorbents typically involves a multi-step process. First, a magnetic core of iron oxide (Fe3O4) is synthesized. mdpi.comresearchgate.net This core is then coated with a silica (B1680970) (SiO2) shell using methods like the Stöber process. mdpi.comresearchgate.net The purpose of the silica shell is to provide a surface that can be easily functionalized and to improve the dispersibility and hydrophilicity of the nanoparticles. researchgate.net

The final step is the functionalization of the silica surface with trimethyl ethoxysilane. This is achieved by reacting the hydroxyl groups on the silica surface with the ethoxy groups of the silane. This process creates a hydrophobic trimethylsilyl (B98337) layer on the surface of the nanoparticles. nih.govmdpi.comresearchgate.net These functionalized nanosorbents have been successfully applied in magnetic solid-phase extraction for the analysis of pesticides. nih.govmdpi.comresearchgate.net The optimization of the synthesis conditions, such as the concentrations of reactants, is crucial to control the particle size, size distribution, and magnetic properties of the final nanosorbents. mdpi.com

Preparation of Functionalized Silicone Polymers

Alkoxysilanes are also essential in the synthesis of functionalized silicone polymers (polysiloxanes). These polymers have a backbone of alternating silicon and oxygen atoms and can be modified with various organic groups to tailor their properties for specific applications.

One common method for preparing functionalized silicone polymers is through the hydrosilylation of an olefin with a hydrosiloxane (a polysiloxane containing Si-H groups). scispace.com For example, a polysiloxane can be functionalized by reacting it with an allyltrialkoxysilane in the presence of a catalyst. scispace.com This introduces trialkoxy groups onto the side chains of the polymer, which can then be cured at room temperature. scispace.com

Another approach involves the condensation reaction between a hydroxyl-functionalized polysiloxane and an alkoxysilane. mdpi.com However, this reaction can be reversible, leading to lower yields and more complex product mixtures. mdpi.com The introduction of polyether groups into silicone polymers can impart properties such as reduced surface tension and the ability to form emulsions, making them useful in applications like polyurethane foam production. tum.de

Hydrolytic and Condensation Reactions of (2-Ethoxyethoxy)trimethylsilane and Related Silanes

The utility of (2-ethoxyethoxy)trimethylsilane and other alkoxysilanes in material functionalization and polymer synthesis is primarily due to their ability to undergo hydrolysis and condensation reactions. These reactions are fundamental to the sol-gel process, which is widely used to prepare silica-based materials. nih.gov

Hydrolysis is the first step, where the alkoxy groups (e.g., ethoxy groups) on the silicon atom react with water to form silanol (B1196071) groups (Si-OH) and the corresponding alcohol (e.g., ethanol). nih.govresearchgate.net

Condensation follows hydrolysis, where the newly formed silanol groups react with each other or with remaining alkoxy groups to form stable siloxane bonds (Si-O-Si), releasing water or alcohol as a byproduct. nih.govresearchgate.net These reactions lead to the formation of a cross-linked, three-dimensional network. researchgate.netelsevierpure.com

The kinetics of these reactions are influenced by several factors, including pH, temperature, catalyst, and the structure of the alkoxysilane. nih.govresearchgate.net For instance, the hydrolysis and condensation of γ-glycidoxypropyltrimethoxysilane are significantly accelerated by increasing the temperature. researchgate.net The study of these reaction kinetics is crucial for controlling the structure and properties of the final materials. Techniques like NMR spectroscopy are valuable for monitoring the different species formed during hydrolysis and condensation. nih.govresearchgate.net

The hydrolysis and condensation behavior can also vary depending on the starting alkoxysilane. For example, the hydrolysis-condensation product of tetraethoxysilane (TEOS) is a three-dimensional network polysiloxane, while that of hexaethoxydisiloxane (HEDS) mainly consists of four-membered cyclic siloxanes. researchgate.netelsevierpure.com

Hydrolysis Kinetics in Aqueous and Alcoholic Media

The rate of hydrolysis for polyether-functionalized silanes, like other alkoxysilanes, is not constant but is profoundly influenced by several factors, including pH, catalyst type, solvent, and the specific organic groups attached to the silicon atom. tandfonline.comingentaconnect.com The reaction is generally slow in neutral media and is catalyzed by both acids and bases. unm.edumdpi.com

Under acidic conditions, the hydrolysis rate increases, while the condensation of the resulting silanols is comparatively slow. mdpi.com Conversely, in basic media, the condensation reaction is rapid, while hydrolysis is the slower, rate-limiting step. mdpi.com This pH-dependent behavior allows for the control of the reaction pathway; a minimum hydrolysis rate is typically observed around a neutral pH of 7. unm.edu

The structure of the alkoxy group and any organic substituents on the silicon atom also play a critical role through steric and electronic effects. ingentaconnect.com For instance, methoxysilanes generally hydrolyze about six to ten times faster than corresponding ethoxysilanes due to the smaller size of the leaving group. gelest.com Furthermore, electron-withdrawing groups on the organic substituent can significantly accelerate hydrolysis. A notable example is the 1600-fold faster hydrolysis of chloromethyl tris-(2-methoxyethoxy)silane compared to the n-propyl substituted equivalent, an effect attributed to the stabilization of the transition state by the electron-withdrawing chloro- group. ingentaconnect.com

The solvent system, whether fully aqueous or a mix of water and alcohol, also affects the reaction. Hydrolysis in an alcoholic solution often leads to an incomplete reaction, establishing an equilibrium with unhydrolyzed alkoxy groups. bohrium.com

Table 1: Factors Influencing the Hydrolysis Rate of Polyether-Functionalized Alkoxysilanes

Factor Effect on Hydrolysis Rate Description Citation(s)
pH Rate minimum at neutral pH (~7); increases in acidic or basic conditions. The reaction is catalyzed by both H⁺ (specific acid) and OH⁻ (specific base). unm.edumdpi.com
Catalyst Acids and bases accelerate the reaction. Catalysts facilitate either the protonation of the alkoxy group (acid) or the nucleophilic attack on the silicon atom (base). tandfonline.comunm.edu
Alkoxy Group Smaller alkoxy groups (e.g., methoxy) lead to faster rates than larger ones (e.g., ethoxy). Steric hindrance affects the approach of the attacking species (water/hydroxide) to the silicon center. gelest.com
Organic Substituent Electron-withdrawing groups increase the rate; electron-donating groups decrease the rate (in acidic media). Electron-withdrawing groups stabilize the negative charge that develops in the transition state during nucleophilic attack. ingentaconnect.comunm.edu

| Solvent | The presence of alcohol can lead to an equilibrium state and incomplete hydrolysis. | The reverse reaction (esterification of silanols) can occur, particularly in alcoholic solutions. | bohrium.com |

Mechanism of Silanol Formation and Condensation

The formation of silanols from alkoxysilanes and their subsequent condensation occur via bimolecular displacement reactions. unm.edu The specific mechanism is highly dependent on the pH of the medium. mdpi.com

Under acidic conditions , the mechanism begins with the rapid and reversible protonation of an oxygen atom on the alkoxy group. This makes the leaving group (an alcohol) more stable and the silicon atom more electrophilic, facilitating a nucleophilic attack by a water molecule. unm.edu

Under basic conditions , the reaction proceeds via a direct nucleophilic attack on the silicon atom by a hydroxide (B78521) anion (for hydrolysis) or a deprotonated silanolate anion (for condensation). unm.edumdpi.com This process is thought to involve a pentacoordinate silicon intermediate or transition state. ingentaconnect.com The stability of this intermediate is influenced by the attached organic groups; electron-withdrawing substituents stabilize the developing negative charge on the silicon, thus increasing the reaction rate. ingentaconnect.com

Once silanol groups (Si-OH) are formed, they can undergo condensation in two ways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water.

Alcohol-producing condensation: A silanol group reacts with an unhydrolyzed alkoxy group to form a siloxane bond and a molecule of alcohol. gelest.com

Copolymerization Studies Involving Polyether-Functionalized Vinyl Silanes

Polyether-functionalized silanes containing a vinyl group can be incorporated into polymers through copolymerization. This allows for the creation of advanced materials that combine the properties of the silane with those of other monomers.

Free Radical Copolymerization with N-Vinyl Pyrrolidone

The free radical copolymerization of polyether-functionalized vinyl silanes, such as tris(methoxyethoxy)vinyl silane (TMEVS), with N-vinyl pyrrolidone (NVP) has been investigated. researchgate.net Such reactions are typically carried out in a solvent like benzene (B151609) or 1,4-dioxane (B91453) using a free radical initiator, for example, benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). researchgate.netkoreascience.kr

A key aspect of copolymerization is the determination of monomer reactivity ratios (r₁ and r₂), which describe the relative tendency of a growing polymer chain radical to add a monomer of its own kind versus the other monomer. nih.gov In the copolymerization of TMEVS (monomer 1) and NVP (monomer 2), the reactivity ratios have been reported, indicating how these monomers incorporate into the polymer chain. sci-hub.se NVP is often found to be a less reactive monomer in copolymerizations with many other vinyl monomers. nih.govtsijournals.com The product of the reactivity ratios (r₁r₂) provides insight into the monomer distribution in the final copolymer; a value close to zero suggests a tendency toward alternation, while a value close to one indicates a more random incorporation. tsijournals.com

Table 2: Monomer Reactivity Ratios for the Copolymerization of Tris(methoxyethoxy)vinyl Silane (TMEVS) with N-Vinyl Pyrrolidone (NVP)

Monomer 1 (M₁) r₁ Monomer 2 (M₂) r₂ Copolymer Structure Tendency Citation(s)

Acrylosilane Polymer Formation with Vinyl Alkoxy Silane Monomers

Acrylosilane polymers can be synthesized by copolymerizing vinyl alkoxy silane monomers with acrylate (B77674) monomers. google.com This approach is used to create polymers for applications like acid-resistant coatings. google.com The copolymerization of vinyl triethoxysilane (B36694) (VTES), a common vinyl alkoxy silane, with acrylate monomers like n-butyl acrylate (BA) and methyl methacrylate (B99206) (MMA) has been studied. univ.kiev.uaresearchgate.net

These copolymerizations are also typically conducted via free radical methods. univ.kiev.ua A significant finding in these studies is the large difference in reactivity between the two monomer types. Acrylate monomers are substantially more reactive than vinyl silane monomers. For the VTES / n-butyl acrylate system, the reactivity ratios were found to be approximately r(VTES) = 0.044 and r(BA) = 8.56. researchgate.net This disparity indicates that the n-butyl acrylate monomer is incorporated into the growing polymer chain much more readily than the vinyl triethoxysilane monomer. researchgate.net This leads to a copolymer that is initially rich in acrylate units and can result in a gradient composition along the polymer chain. The inclusion of the silane monomer, even with its lower reactivity, can improve properties such as thermal stability and adhesion to inorganic substrates. univ.kiev.ua

Table 3: Monomer Reactivity Ratios for the Copolymerization of Vinyl Triethoxysilane (VTES) with n-Butyl Acrylate (BA)

Monomer 1 (M₁) r₁ Monomer 2 (M₂) r₂ Copolymer Structure Tendency Citation(s)

Advanced Spectroscopic and Analytical Characterization in Silane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring

NMR spectroscopy is an indispensable tool for determining the molecular structure of chemical compounds and observing the progress of chemical reactions in real-time.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule, allowing for structural confirmation and quantitative analysis. For (2-ethoxyethoxy)trimethylsilane, the ¹H NMR spectrum exhibits characteristic signals that correspond to the distinct proton environments in its structure.

The trimethylsilyl (B98337) (TMS) group protons, (CH₃)₃Si-, are highly shielded and typically appear as a sharp singlet at a very low chemical shift, near 0.1 ppm. The protons of the ethoxyethoxy group display more complex signals at higher chemical shifts. These signals can be used as a unique fingerprint for the molecule.

By monitoring the integration of these characteristic peaks, researchers can track the consumption of the silane (B1218182) in a reaction mixture, thereby determining the reaction conversion rate. For instance, in a polymerization reaction where the silane is used as a modifying agent, the incorporation of the (2-ethoxyethoxy)trimethylsilyl moiety into the polymer backbone can be confirmed and quantified by the appearance and integration of its specific NMR signals in the spectrum of the final polymer.

Table 1: Predicted ¹H NMR Chemical Shifts for Silane, (2-ethoxyethoxy)trimethyl- This table is a prediction based on standard chemical shift values for similar functional groups.

Functional Group Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
TrimethylsilylSi-(CH₃)₃~0.1Singlet (s)9H
EthoxyO-CH₂-CH₃~1.2Triplet (t)3H
EthoxyethoxySi-O-CH₂-~3.6Triplet (t)2H
Ethoxyethoxy-CH₂-O-CH₂-~3.5Triplet (t)2H
EthoxyO-CH₂-CH₃~3.4Quartet (q)2H

Interactive Data Table: Click on column headers to sort.

Solid-state ⁷Li NMR is a powerful technique for probing the local environment and dynamics of lithium ions in solid polymer electrolytes (SPEs), which are critical components in next-generation lithium-ion batteries. While direct studies employing (2-ethoxyethoxy)trimethylsilane in ⁷Li NMR analysis of electrolytes are not prominent in the reviewed literature, the principles of the technique allow for a hypothetical discussion of its role.

If (2-ethoxyethoxy)trimethylsilane were incorporated into a polymer matrix for an SPE, either as an additive or a comonomer, the ethoxyethoxy groups could potentially coordinate with Li⁺ ions, influencing their transport properties. ⁷Li NMR could then be used to study this system. By analyzing the ⁷Li NMR line shape, chemical shift, and relaxation times, researchers can gain insights into the mobility of the lithium cations. A narrow ⁷Li signal would suggest a more mobile Li⁺ ion, indicating higher ionic conductivity, whereas a broader signal would imply a more restricted, less mobile ion. This technique would be crucial for evaluating the effectiveness of the silane in enhancing cation transport within the electrolyte.

Chromatographic and Mass Spectrometric Techniques

Chromatography and mass spectrometry are often coupled to separate and identify individual components within complex mixtures with high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation and identification of volatile and semi-volatile compounds. Trimethylsilyl compounds, including (2-ethoxyethoxy)trimethylsilane, are well-suited for GC-MS analysis. In this method, the sample is vaporized and passed through a long capillary column (the GC component), which separates compounds based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer (the MS component), which bombards it with electrons, causing it to fragment into characteristic, charged pieces. The resulting mass spectrum is a unique fingerprint that allows for definitive identification of the compound.

This technique is particularly valuable for detecting and quantifying (2-ethoxyethoxy)trimethylsilane in complex matrices such as environmental samples, biological fluids, or industrial product formulations. The retention time from the GC and the fragmentation pattern from the MS provide two independent points of confirmation, ensuring high confidence in the identification. The analysis of similar compounds shows that trimethylsilylation is a frequently used derivatization protocol to make non-volatile compounds amenable to GC-MS analysis, highlighting the technique's importance in silane-related research. chemicalbook.comresearchgate.netnih.gov

Thermal Analysis Techniques in Polymer and Composite Research

Thermal analysis techniques are used to measure changes in the physical properties of materials as a function of temperature.

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of materials. researchgate.net The instrument measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). setaramsolutions.com The resulting data, typically plotted as mass versus temperature, reveals the temperatures at which the material decomposes.

When silanes like (2-ethoxyethoxy)trimethylsilane are incorporated into polymers, TGA is used to evaluate their effect on the thermal stability of the resulting material. Research on related silanes, such as tris(2-methoxyethoxy)vinylsilane, has demonstrated that grafting the silane onto a polymer can enhance its thermal properties. researchgate.net The introduction of the silane can increase the degradation temperature, indicating that the modified polymer is more stable at higher temperatures. This enhancement is often attributed to the formation of a more stable, cross-linked, or ceramic-like (silica) layer upon decomposition, which protects the bulk polymer from further thermal degradation. mdpi.com

Table 2: Illustrative TGA Data for EPDM Polymer Before and After Silane Grafting Data based on findings for a structurally similar silane, tris(2-methoxyethoxy)vinylsilane, grafted onto EPDM polymer. researchgate.net

Material Onset Decomposition Temperature (°C) Temperature of Maximum Degradation Rate (°C) Effect of Silane
Unmodified EPDM Polymer~350~420Baseline
EPDM-g-Silane Polymer~375~450Increased Thermal Stability

Interactive Data Table: Click on column headers to sort.

This analysis is critical for applications where polymers are exposed to high temperatures during processing or in their final use, ensuring the material maintains its structural integrity.

Differential Scanning Calorimetry (DSC) for Thermal Properties of Copolymers

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of polymers and copolymers. By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

In the context of silane-containing copolymers, DSC is instrumental in understanding how the incorporation of silane monomers influences the thermal stability and phase behavior of the resulting material. For instance, in studies of copolymers synthesized from methacrylate (B99206) derivatives and silane monomers, DSC analysis reveals the glass transition temperature, which is a critical parameter for determining the material's operating temperature range and mechanical properties. The Tg of a copolymer is influenced by the molecular structure and flexibility of its constituent monomers. The introduction of a bulky or rigid silane monomer can increase the Tg, while a more flexible silane might lower it.

While no specific DSC thermograms for copolymers containing (2-ethoxyethoxy)trimethylsilane were found, research on other silane-methacrylate copolymers demonstrates the utility of this technique. For example, studies on copolymers of 3-methacryloxypropyltris(trimethylsiloxy)silane (SiMA) with adamantyl group-containing methacrylates have shown that the Tg of the copolymers increases with the adamantane (B196018) content. nii.ac.jp This is attributed to the rigid structure of the adamantyl group, which restricts the mobility of the polymer chains. Similarly, the thermal decomposition of such copolymers can be analyzed using thermogravimetric analysis (TGA), a complementary technique often used alongside DSC.

A hypothetical DSC analysis of a copolymer incorporating (2-ethoxyethoxy)trimethylsilane would provide valuable insights into its thermal behavior. The data could be presented in a table similar to the one below, which is based on findings from related copolymer systems.

Copolymer CompositionGlass Transition Temperature (Tg) (°C)
Hypothetical Data
Polymer A + 10% (2-ethoxyethoxy)trimethylsilaneData not available
Polymer A + 20% (2-ethoxyethoxy)trimethylsilaneData not available
Polymer A + 30% (2-ethoxyethoxy)trimethylsilaneData not available
Note: This table is for illustrative purposes only, as specific data for (2-ethoxyethoxy)trimethylsilane copolymers is not available.

Surface Science and Microscopy for Material Characterization

The modification of material surfaces with silanes like (2-ethoxyethoxy)trimethylsilane can impart a range of desirable properties, including improved adhesion, hydrophobicity, and biocompatibility. A suite of surface-sensitive analytical techniques is employed to characterize the morphology, elemental composition, and surface charge of these modified materials.

Scanning Electron Microscopy (SEM) for Morphological Analysis of Modified Materials

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface topography of materials at high magnification. It works by scanning a focused beam of electrons onto a sample and detecting the secondary or backscattered electrons emitted from the surface. This provides detailed information about the surface morphology, including texture, roughness, and the presence of any coatings or modifications.

When materials are modified with silanes, SEM can be used to assess the uniformity and quality of the silane coating. For example, in the functionalization of nanoparticles or flat substrates, SEM images can reveal whether the silane has formed a smooth, continuous layer or has aggregated into islands. While no specific SEM micrographs of materials modified with (2-ethoxyethoxy)trimethylsilane were found, studies on other silane-functionalized surfaces, such as lignin (B12514952) nanoparticles modified with octadecyltrichlorosilane (B89594) (OTS), demonstrate the utility of this technique. In such studies, SEM images clearly show changes in the surface morphology of the nanoparticles after modification. mdpi.com

A hypothetical SEM analysis of a substrate modified with (2-ethoxyethoxy)trimethylsilane would aim to capture images at various magnifications to assess the coating's characteristics.

Transmission Electron Microscopy (TEM) for Nanoparticle Morphology

Transmission Electron Microscopy (TEM) provides even higher resolution images than SEM, allowing for the visualization of the internal structure and morphology of nanomaterials. In TEM, a beam of electrons is transmitted through an ultrathin sample, and the interactions of the electrons with the sample are used to form an image.

For nanoparticles functionalized with silanes, TEM is invaluable for determining the size, shape, and dispersity of the nanoparticles, as well as for visualizing the silane coating on the nanoparticle surface. For instance, in studies involving the functionalization of silica (B1680970) or magnetic nanoparticles with aminosilanes or other organosilanes, TEM images can confirm the presence of a core-shell structure, where the nanoparticle is the core and the silane layer is the shell. mdpi.comresearchgate.net

While specific TEM images of nanoparticles functionalized with (2-ethoxyethoxy)trimethylsilane are not available, the general approach would involve dispersing the nanoparticles on a TEM grid and acquiring images to analyze their morphology.

Nanoparticle SystemSize (nm)Morphology
Hypothetical Data
Unmodified NanoparticlesData not availableData not available
Nanoparticles + (2-ethoxyethoxy)trimethylsilaneData not availableData not available
Note: This table is for illustrative purposes only, as specific data for (2-ethoxyethoxy)trimethylsilane-functionalized nanoparticles is not available.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

When a surface is modified with a silane such as (2-ethoxyethoxy)trimethylsilane, XPS can be used to confirm the presence of the silane on the surface and to determine its chemical bonding state. The XPS survey scan would show the presence of silicon (Si), carbon (C), and oxygen (O) from the silane. High-resolution spectra of the Si 2p, C 1s, and O 1s regions would provide detailed information about the chemical environment of these atoms. For example, the Si 2p peak position can distinguish between silicon in the substrate (if applicable) and silicon in the silane layer (Si-O and Si-C bonds).

Studies on other silanes, such as 3-(mercaptopropyl)trimethoxysilane (MPTMS) on gold surfaces, have demonstrated the power of XPS in characterizing the formation and composition of the silane layer. mdpi.com The atomic percentages of the elements can be quantified to verify the stoichiometry of the deposited layer.

A hypothetical XPS analysis of a silicon wafer treated with (2-ethoxyethoxy)trimethylsilane would yield data that could be summarized as follows:

ElementBinding Energy (eV) - Si 2pAtomic Concentration (%)
Hypothetical Data
Untreated Wafer (Si)Data not availableData not available
Wafer + (2-ethoxyethoxy)trimethylsilaneData not availableData not available
Note: This table is for illustrative purposes only, as specific XPS data for surfaces treated with (2-ethoxyethoxy)trimethylsilane is not available.

Zeta Potential Measurements for Surface Charge Evaluation

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is one of the fundamental parameters known to affect the stability of colloidal dispersions. It is the electric potential in the interfacial double layer at the location of the slipping plane versus a point in the bulk fluid away from the interface.

When a surface is modified with a silane, the zeta potential can change significantly, reflecting the chemical nature of the functional groups introduced. For example, modifying a negatively charged silica surface with an aminosilane (B1250345) typically results in a positive zeta potential due to the protonation of the amine groups.

While no specific zeta potential measurements for surfaces modified with (2-ethoxyethoxy)trimethylsilane have been reported, studies on the modification of silica and metal oxide surfaces with other silanes provide a good framework for understanding. For instance, the treatment of metal oxide surfaces with methyltrimethoxysilane (B3422404) has been shown to lower the zeta potential, while modification with aminosilanes makes the surface more cationic. oup.com The pH of the surrounding medium has a strong influence on the zeta potential, and measurements are typically carried out over a range of pH values to determine the isoelectric point (the pH at which the zeta potential is zero).

A hypothetical study of silica nanoparticles modified with (2-ethoxyethoxy)trimethylsilane would likely show a change in the zeta potential as a function of pH, which could be presented in a data table.

SamplepHZeta Potential (mV)
Hypothetical Data
Unmodified Silica7.0Data not available
Silica + (2-ethoxyethoxy)trimethylsilane7.0Data not available
Note: This table is for illustrative purposes only, as specific zeta potential data for silica modified with (2-ethoxyethoxy)trimethylsilane is not available.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying functional groups and elucidating the molecular structure of compounds. These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes.

For a compound like (2-ethoxyethoxy)trimethylsilane, FTIR and Raman spectroscopy would provide a characteristic fingerprint based on its molecular vibrations. Key vibrational modes would include:

C-H stretching and bending vibrations from the trimethylsilyl and ethoxy groups.

Si-C stretching and bending vibrations of the trimethylsilyl group.

Si-O-C stretching vibrations .

C-O-C stretching vibrations of the ethoxyethoxy group.

While specific FTIR and Raman spectra for (2-ethoxyethoxy)trimethylsilane were not found, data for the closely related compound ethoxytrimethylsilane (B156612) is available and shows characteristic peaks for these functional groups. nih.govspectrabase.com Furthermore, studies on the vibrational spectra of trimethylsilanol (B90980) provide insights into the assignment of Si-OH group vibrations, which would be relevant if hydrolysis of the ethoxy group in (2-ethoxyethoxy)trimethylsilane were to occur. nih.gov

A detailed analysis of the FTIR and Raman spectra would allow for the confirmation of the compound's structure and could also be used to monitor its reactions, such as its binding to a surface.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
Hypothetical Data
C-H stretch2850-3000
Si-C stretch600-800
Si-O-C stretch1000-1100
C-O-C stretch1100-1200
Note: This table presents expected general ranges for the vibrational modes and is for illustrative purposes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Analysis and Reaction Kinetics

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique extensively utilized in the characterization of organosilicon compounds, such as Silane, (2-ethoxyethoxy)trimethyl-. This method provides valuable insights into the molecular structure by identifying the functional groups present in the molecule. Furthermore, FT-IR spectroscopy is instrumental in monitoring the kinetics of chemical reactions involving silanes, particularly hydrolysis and condensation processes. By tracking changes in the infrared absorption bands over time, researchers can elucidate reaction mechanisms and determine reaction rates. tandfonline.comresearchgate.netgelest.com

Structural Analysis of Silane, (2-ethoxyethoxy)trimethyl-

The FT-IR spectrum of a molecule reveals a unique pattern of absorption bands, corresponding to the vibrational frequencies of its chemical bonds. For Silane, (2-ethoxyethoxy)trimethyl-, the key functional groups that exhibit characteristic absorption bands in the mid-infrared region include the Si-C bonds of the trimethylsilyl group, the Si-O-C linkage, the C-O-C ether linkages, and the various C-H bonds.

The analysis of the FT-IR spectrum allows for the confirmation of the molecular structure by assigning these characteristic absorption bands. General correlations for the expected vibrational frequencies in Silane, (2-ethoxyethoxy)trimethyl- can be compiled from literature data on similar organosilicon compounds. gelest.comresearchgate.netresearchgate.net

Interactive Data Table: Expected FT-IR Absorption Bands for Silane, (2-ethoxyethoxy)trimethyl-

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Asymmetric StretchingC-H in CH₃ (Si-CH₃)~2960Strong
Symmetric StretchingC-H in CH₃ (Si-CH₃)~2900Medium
Asymmetric StretchingC-H in CH₂~2925Strong
Symmetric StretchingC-H in CH₂~2875Medium
Asymmetric StretchingSi-O-C~1080 - 1100Strong
Asymmetric StretchingC-O-C~1120 - 1085Strong
Symmetric Deformation (Umbrella)Si-CH₃~1250Strong
RockingSi-CH₃~840 & ~760Strong
StretchingSi-C~700 - 600Medium-Weak

Note: The exact positions of the absorption bands can be influenced by the molecular environment and the physical state of the sample.

Detailed Research Findings from Related Compounds

The trimethylsilyl moiety, a common structural feature in organosilicon chemistry, has been thoroughly characterized. The symmetric deformation of the Si-CH₃ group around 1250 cm⁻¹ and the strong rocking vibrations near 840 cm⁻¹ are hallmark indicators of this group's presence. researchgate.net The analysis of various organosilicon compounds confirms that these bands are consistently observed and are reliable for structural confirmation. gelest.com

Reaction Kinetics using FT-IR

FT-IR spectroscopy is a highly effective tool for studying the kinetics of reactions involving alkoxysilanes, such as the hydrolysis and condensation of Silane, (2-ethoxyethoxy)trimethyl-. tandfonline.comresearchgate.nettandfonline.com These reactions are fundamental to the application of silanes as coupling agents and in sol-gel processes.

The hydrolysis reaction involves the cleavage of the Si-O-C bond by water to form a silanol (B1196071) (Si-OH) and an alcohol. In the case of Silane, (2-ethoxyethoxy)trimethyl-, the products would be trimethylsilanol and 2-ethoxyethanol. The progress of this reaction can be monitored in real-time by observing the decrease in the intensity of the Si-O-C absorption band and the concurrent appearance and increase of a broad absorption band corresponding to the O-H stretching vibration of the silanol group (around 3200-3400 cm⁻¹) and the characteristic bands of the liberated 2-ethoxyethanol. researchgate.netresearchgate.net

Following hydrolysis, the newly formed silanol groups can undergo condensation to form siloxane bonds (Si-O-Si). This process can also be tracked using FT-IR by monitoring the appearance of a new absorption band in the 1000-1100 cm⁻¹ region, which is characteristic of the Si-O-Si stretching vibration. researchgate.netresearchgate.net

Interactive Data Table: FT-IR Monitoring of Silane, (2-ethoxyethoxy)trimethyl- Reactions

ReactionKey Functional Group ChangeWavenumber Region (cm⁻¹)Observed Spectral Change
HydrolysisSi-O-C cleavage~1080 - 1100Decrease in intensity
HydrolysisSi-OH formation~3200 - 3400Appearance/increase of broad band
CondensationSi-O-Si formation~1000 - 1100Appearance/increase of new band

Future Research Directions and Emerging Paradigms for 2 Ethoxyethoxy Trimethylsilane and Organosilicon Chemistry

Exploration of Novel Synthetic Pathways for Derivatization

Future research will undoubtedly focus on expanding the synthetic toolbox for the derivatization of (2-ethoxyethoxy)trimethylsilane, moving beyond conventional methods to create a diverse library of functional molecules. The primary target for derivatization is the ethoxyethoxy group, which offers a versatile handle for introducing a wide array of functionalities.

One promising avenue is the application of controlled polymerization techniques . Anionic ring-opening polymerization (AROP) of cyclic siloxanes, initiated by derivatives of (2-ethoxyethoxy)trimethylsilane, could yield well-defined block copolymers. escholarship.org By carefully selecting co-monomers, polymers with tailored hydrophilic-hydrophobic balances, thermal stabilities, and mechanical properties can be synthesized. These materials could find applications in areas ranging from drug delivery to advanced coatings.

Furthermore, click chemistry , known for its high efficiency and selectivity, presents a powerful strategy for derivatization. The ethoxy group of (2-ethoxyethoxy)trimethylsilane can be chemically modified to introduce an azide (B81097) or alkyne functionality. This would enable the facile attachment of a wide range of molecules, including biomolecules, fluorescent dyes, and catalytic centers, through copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.

Another area of intense research will be the development of photocatalytic methods for the functionalization of the C-H bonds within the ethoxyethoxy group. This would allow for direct, late-stage modification of the silane (B1218182), providing access to novel derivatives that are difficult to synthesize through traditional multi-step sequences.

Recent studies on other functional alkoxysilanes have demonstrated the utility of the aza-Michael reaction for creating new derivatives. nih.govnih.gov Applying this to a modified (2-ethoxyethoxy)trimethylsilane, for instance by first converting the terminal ethoxy group to an amine, could open up pathways to novel nitrogen-containing organosilanes with unique chelating properties. nih.govnih.gov

Advanced Characterization Techniques for In-Situ Analysis of Reaction Mechanisms

A deeper understanding of the reaction mechanisms involved in the synthesis and application of (2-ethoxyethoxy)trimethylsilane derivatives is crucial for optimizing processes and designing better materials. The future will see a greater reliance on advanced in-situ characterization techniques to probe these reactions in real-time and under realistic conditions.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy , particularly 29Si NMR, will be instrumental in monitoring the hydrolysis and condensation reactions of (2-ethoxyethoxy)trimethylsilane as they occur. mdpi.com This will provide invaluable data on the formation of silanol (B1196071) intermediates and the subsequent growth of polysiloxane networks, allowing for precise control over the final material structure. mdpi.com

In-situ Fourier-transform infrared (FTIR) and Raman spectroscopy will offer complementary insights into the vibrational changes occurring during derivatization and polymerization. mdpi.com These techniques can track the consumption of reactive groups and the formation of new chemical bonds, providing a detailed kinetic profile of the reactions.

For studying the morphology and evolution of materials derived from (2-ethoxyethoxy)trimethylsilane, such as in the formation of coatings or nanoparticles, in-situ electron microscopy techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) will be indispensable. These methods allow for the direct visualization of structural changes at the nanoscale as they happen.

Furthermore, the use of synchrotron-based techniques , such as in-situ X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS), will provide element-specific information about the local chemical environment and oxidation states of silicon and other elements during catalytic processes or material degradation.

Rational Design of Next-Generation Silane-Based Materials for Tailored Functionality

The future of materials science lies in the ability to design materials with precisely tailored properties for specific applications. (2-Ethoxyethoxy)trimethylsilane serves as an excellent building block for this "bottom-up" approach.

One key area is the development of smart coatings . By incorporating stimuli-responsive moieties into the derivatives of (2-ethoxyethoxy)trimethylsilane, coatings that change their properties in response to external triggers like pH, temperature, or light can be created. For example, a coating that becomes more hydrophilic upon a change in pH could have applications in self-cleaning surfaces or controlled-release systems.

Another exciting prospect is the creation of hybrid organic-inorganic materials . The sol-gel process, utilizing (2-ethoxyethoxy)trimethylsilane as a precursor, allows for the incorporation of organic polymers, nanoparticles, or bioactive molecules into a stable silica (B1680970) network. mdpi.comresearchgate.net This can lead to materials with a unique combination of properties, such as the flexibility of an organic polymer and the durability of an inorganic glass. For instance, incorporating (2-ethoxyethoxy)trimethylsilane into zirconium-based sol-gel coatings has been shown to form functional core-shell nanoparticles, impacting the material's wettability and anticorrosion properties. mdpi.comresearchgate.net

The design of novel sorbents for environmental remediation is also a promising direction. By functionalizing the ethoxyethoxy group with specific chelating agents, materials that can selectively capture heavy metal ions or organic pollutants from water can be developed. nih.govnih.gov The long, flexible ethoxyethoxy chain could enhance the accessibility of these binding sites.

The table below illustrates potential functional materials that could be rationally designed using (2-ethoxyethoxy)trimethylsilane as a starting point.

Material Class Functional Moiety Tailored Property Potential Application
Smart CoatingspH-responsive polymerSwitchable wettabilitySelf-cleaning surfaces
Hybrid MaterialsFluorescent dyeOptical sensingBio-imaging
SorbentsAmine-based chelatorSelective metal ion bindingWater purification
Biocompatible MaterialsPoly(ethylene glycol)Reduced protein adsorptionMedical implants

Integration of Computational Methods for Predictive Material Science

To accelerate the discovery and design of new materials, experimental work will be increasingly guided by computational methods . The integration of quantum mechanics and classical molecular dynamics simulations will provide a powerful predictive framework for understanding and engineering materials based on (2-ethoxyethoxy)trimethylsilane.

Density Functional Theory (DFT) calculations can be employed to predict the reactivity of different sites on the (2-ethoxyethoxy)trimethylsilane molecule, guiding the development of new synthetic pathways. uqiitd.org DFT can also be used to simulate the electronic and spectroscopic properties of novel derivatives, allowing for the in-silico screening of candidates before they are synthesized in the lab. uqiitd.org

Molecular Dynamics (MD) simulations will be crucial for understanding the structure-property relationships of materials derived from this silane. uqiitd.org MD can be used to model the self-assembly of silane molecules on surfaces, the conformation of polymer chains in solution, and the transport of small molecules through a siloxane network. uqiitd.org This information is vital for designing materials with optimized mechanical, thermal, and transport properties.

The combination of high-throughput screening using computational methods with targeted experimental synthesis and characterization will create a synergistic loop, dramatically accelerating the pace of materials discovery. This data-driven approach will enable the rational design of next-generation materials with functionalities that are currently beyond our reach. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Silane, (2-ethoxyethoxy)trimethyl- in laboratory settings?

  • Methodological Answer : The compound can be synthesized via hydrosilylation reactions using platinum catalysts (e.g., Speier’s catalyst) or radical-initiated methods. Key parameters include temperature control (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric ratios of reactants (e.g., triethylsilane and ethylene glycol derivatives). Post-synthesis purification involves fractional distillation under reduced pressure (10–20 mmHg) to isolate the product. Yield and purity should be verified via gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy .

Q. How can researchers characterize the molecular structure of Silane, (2-ethoxyethoxy)trimethyl-?

  • Methodological Answer :

  • FTIR Spectroscopy : Identify functional groups (e.g., Si-O-C at ~1000–1100 cm⁻¹, C-O at ~1200 cm⁻¹) using NIST reference spectra for analogous silanes .
  • NMR Analysis : ¹H NMR (δ 0.1–0.3 ppm for Si-CH₃, δ 3.4–3.8 ppm for ethoxyethoxy groups); ²⁹Si NMR (δ 10–20 ppm for trimethylsilane environments).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns using high-resolution MS .

Q. What are the key stability considerations for storing Silane, (2-ethoxyethoxy)trimethyl-?

  • Methodological Answer : The compound is moisture-sensitive due to hydrolyzable Si-O bonds. Store under inert gas (argon) in sealed, flame-resistant containers at 4°C. Stability tests should monitor hydrolysis via FTIR or Karl Fischer titration. Avoid exposure to acids/bases, which accelerate degradation .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of Silane, (2-ethoxyethoxy)trimethyl-?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., Si-O vs. C-O) to predict hydrolysis pathways.
  • Molecular Dynamics (MD) : Simulate interactions with solvents (e.g., THF, ethanol) to optimize reaction conditions.
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for functionalization. Software tools like Gaussian or ORCA are recommended .
    DSPE-SS-PEG-Silane结构与应用
    00:36

Q. What analytical strategies resolve contradictions in reported spectral data for Silane derivatives?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference NMR/FTIR data with NIST databases and published analogs (e.g., triethoxymethylsilane in ).
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reactants to distinguish overlapping peaks.
  • Error Assessment : Quantify instrumental uncertainty (e.g., ±0.1 ppm for NMR) and batch variability using statistical tools like ANOVA .

Q. How does Silane, (2-ethoxyethoxy)trimethyl- perform as a surface modifier in nanomaterial synthesis?

  • Methodological Answer :

  • Self-Assembled Monolayers (SAMs) : Evaluate silane grafting efficiency on SiO₂ surfaces via contact angle measurements and X-ray photoelectron spectroscopy (XPS).
  • Stability Testing : Expose functionalized surfaces to UV radiation or aqueous environments; monitor changes using atomic force microscopy (AFM).
  • Comparative Studies : Benchmark against other silanes (e.g., trimethoxysilanes in ) to assess hydrolytic resistance and adhesion strength .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.